molecular formula C20H24N4 B5341176 2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile

Cat. No. B5341176
M. Wt: 320.4 g/mol
InChI Key: NLHQDYAMRNRWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile, also known as BPN14770, is a small molecule drug compound that has shown promise in treating cognitive and memory impairments in various neurological disorders.

Mechanism of Action

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes, including memory and learning. By inhibiting PDE4D, this compound increases the levels of cAMP, leading to improved cognitive and memory function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP in the brain, leading to improved synaptic plasticity, which is essential for learning and memory. This compound has also been shown to reduce neuroinflammation, which is a common feature of various neurological disorders.

Advantages and Limitations for Lab Experiments

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile has several advantages for lab experiments. It is a small molecule drug compound that can easily penetrate the blood-brain barrier, making it an ideal candidate for treating neurological disorders. This compound has also been shown to have minimal toxicity and side effects in preclinical models. However, one limitation of this compound is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research and development of 2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile. One direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Another direction is to investigate the potential of this compound to treat other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers can explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile is synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine-3,5-dicarbonitrile with benzylamine and methylamine to form the intermediate, this compound. This intermediate is then further processed to yield the final compound, this compound. The synthesis method has been described in detail in various research articles.

Scientific Research Applications

2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Down syndrome, and Fragile X syndrome. It has been shown to improve cognitive and memory function in preclinical models of these disorders. This compound has also been studied for its potential to treat anxiety and depression.

properties

IUPAC Name

2-[3-[benzyl(methyl)amino]piperidin-1-yl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-16-10-11-18(13-21)20(22-16)24-12-6-9-19(15-24)23(2)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,19H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHQDYAMRNRWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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